molecular formula C20H31N5O B5999858 Cyclohexyl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone

Cyclohexyl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone

Cat. No.: B5999858
M. Wt: 357.5 g/mol
InChI Key: MZBIBIKINXOGRR-UHFFFAOYSA-N
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Description

Cyclohexyl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone is a complex organic compound that features a cyclohexyl group, a piperidine ring, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the piperidine and pyrimidine rings, followed by their functionalization and coupling.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Pyrimidine Ring Formation: The pyrimidine ring is often synthesized via condensation reactions involving amines and carbonyl compounds.

    Coupling Reactions: The piperidine and pyrimidine rings are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Cyclohexyl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, such as receptors and enzymes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Cyclohexyl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its substituted derivatives.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as cytosine, thymine, and uracil.

Uniqueness

Cyclohexyl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone is unique due to its combination of multiple ring structures and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

cyclohexyl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O/c26-20(17-7-3-1-4-8-17)25-13-11-24(12-14-25)19-15-18(21-16-22-19)23-9-5-2-6-10-23/h15-17H,1-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBIBIKINXOGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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